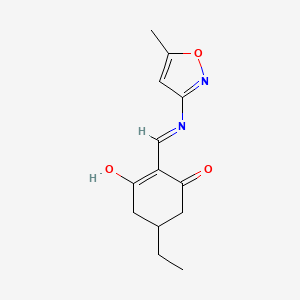

5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5-ethyl-3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-9-5-11(16)10(12(17)6-9)7-14-13-4-8(2)18-15-13/h4,7,9,16H,3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTSKQPDZPJSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=C(C(=O)C1)C=NC2=NOC(=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione typically involves the condensation of 5-methylisoxazole-3-amine with 5-ethyl-1,3-cyclohexanedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Condensation of 5-methylisoxazole-3-amine with 5-ethyl-1,3-cyclohexanedione |

| 2 | Use of catalysts (e.g., methanol or ethanol) |

| 3 | Optimization for industrial scale (continuous flow reactors) |

Chemical Properties and Reactions

5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions:

Types of Reactions

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution : The isoxazole ring may participate in nucleophilic substitution reactions.

Table 2: Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Nucleophiles (amines/thio) | Basic conditions |

Scientific Research Applications

The compound has shown potential in various scientific domains:

Chemistry

Used as a building block for synthesizing more complex molecules due to its unique structural features.

Biology

Investigated for potential biological activities, including:

- Antimicrobial properties

- Anticancer activity

Medicine

Explored as a potential therapeutic agent, particularly due to the unique interaction of its isoxazole ring with biological targets.

Industry

Utilized in the development of new materials and chemical processes, emphasizing its versatility in both academic and industrial settings.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Antimicrobial Activity : Research has shown that derivatives containing isoxazole rings exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : A study demonstrated that compounds similar to 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione showed promising results in inhibiting cancer cell proliferation in vitro.

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial | Significant activity against pathogens |

| Anticancer | Inhibition of cancer cell proliferation |

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents on the cyclohexane ring and the amino methylene side chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives

Physicochemical and Pharmacokinetic Properties

- The ethyl group in the target compound may balance lipophilicity and steric effects.

- Solubility : Piperazine and imidazole groups, being basic, could improve aqueous solubility, whereas hydroxyphenyl and isoxazole moieties may reduce it.

- Molecular Weight : Derivatives like (343.8 g/mol) approach the upper limit for drug-likeness (typically <500 g/mol), while the target compound’s weight remains unconfirmed but likely within acceptable ranges.

Biological Activity

5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight : 220.27 g/mol

This compound features a cyclohexane ring with an ethyl group and a methylisoxazole moiety, which may influence its interaction with biological targets.

The biological activity of 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione is hypothesized to involve interactions with various biological targets, including enzymes and receptors.

Target Interactions

- Enzymatic Inhibition : The presence of the isoxazole moiety suggests potential interactions with enzymes that recognize similar structures. Preliminary studies indicate that compounds with isoxazole derivatives may inhibit specific enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Mode of Action

The compound may exert its effects through:

- Non-covalent binding to target proteins.

- Disruption of metabolic pathways , potentially leading to altered cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains .

Anticancer Potential

Some derivatives have been investigated for their anticancer properties. A study demonstrated that related compounds showed cytotoxic effects on cancer cell lines, suggesting that modifications in the structure could enhance or diminish these effects .

Study 1: Antimicrobial Screening

A screening assay was conducted to evaluate the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone for certain derivatives at concentrations as low as 50 µM .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 18 |

Study 2: Cytotoxicity Assay

In a cytotoxicity assay against HeLa cells, several derivatives were tested for their IC50 values. The results indicated variable potency among different analogs:

| Compound | IC50 (µM) |

|---|---|

| A | 25 |

| B | 30 |

| C | 15 |

These findings highlight the potential of modifying the structure to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione?

- Methodology : The compound can be synthesized via a multi-step process involving condensation reactions. A typical approach involves refluxing 5-methylisoxazol-3-amine with a cyclohexane-1,3-dione derivative (e.g., 5-ethylcyclohexane-1,3-dione) in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 hours at 100°C) and stoichiometric ratios (1:1.1 amine-to-dione) are critical for achieving high yields .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the ethyl group, isoxazole ring, and methylene bridge.

- LC-MS for molecular weight verification and purity assessment.

- HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2%) .

Q. What are the key reactivity patterns of the cyclohexane-1,3-dione core in this compound?

- Methodology : The dione moiety undergoes keto-enol tautomerism, enabling nucleophilic attacks at the methylene carbon. Reactivity with amines, thiols, or hydrazines can be studied via kinetic assays under varying pH (e.g., pH 7–9) and temperature (25–60°C) to optimize derivative formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in the synthesis?

- Methodology : Employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (temperature, solvent ratio, catalyst concentration). For example, a 2³ factorial design can identify interactions between variables, with response surface methodology (RSM) modeling to predict optimal conditions .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the methylene and isoxazole groups. Combine with molecular docking (using AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) to assess binding modes. Validate predictions with molecular dynamics simulations (GROMACS) to evaluate stability .

Q. How does structural modification of the isoxazole ring influence bioactivity?

- Methodology : Synthesize analogs with substituents (e.g., halogens, methyl groups) at the 5-position of the isoxazole. Compare their in vitro inhibitory activity (IC₅₀) against target enzymes using enzyme-linked immunosorbent assays (ELISA). Correlate steric/electronic effects (Hammett σ values) with activity trends .

Q. What are the stability challenges of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and identify breakdown products using tandem mass spectrometry (LC-MS/MS). Adjust formulation (e.g., enteric coatings) to enhance stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic clearance) using radiolabeled tracking (¹⁴C or ³H isotopes). Perform tissue distribution studies in rodent models and compare with microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.